molecular formula C14H23BN2O5S B8267366 N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide

Cat. No.: B8267366
M. Wt: 342.2 g/mol
InChI Key: ALDBPHNQQLSPKT-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide is an organic intermediate that contains both borate and sulfonamide groups. This compound is known for its high stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .

Properties

IUPAC Name

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O5S/c1-7-23(18,19)17-11-8-10(9-16-12(11)20-6)15-21-13(2,3)14(4,5)22-15/h8-9,17H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDBPHNQQLSPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxy Group Introduction

The methoxy group is introduced early to avoid interference with subsequent coupling reactions. For example, 3-bromo-5-iodopyridine undergoes SNAr with sodium methoxide in DMF, producing 3-bromo-5-iodo-2-methoxypyridine. Key parameters include:

ParameterConditionYield
Temperature50°C89%
SolventDMF
BaseCs2CO3
Reaction Time2 hours

Excess methoxide (>1.2 equiv) minimizes residual halogenation byproducts.

Sulfonylation of the Pyridine Intermediate

Sulfonylation requires careful stoichiometry to avoid over-sulfonylation. A representative procedure involves:

  • Dissolving 3-amino-5-bromo-2-methoxypyridine in pyridine.

  • Adding ethylsulfonyl chloride (1.1 equiv) dropwise at 0°C.

  • Stirring for 12 hours at 25°C.

Workup includes quenching with ice water and extracting with ethyl acetate. The monosulfonylated product is isolated via column chromatography (SiO2, 20% ethyl acetate/hexanes). Yields range from 65–75%, with bis-sulfonylated byproducts removed using aqueous NaOH.

Miyaura Borylation

The boronate ester is introduced via Miyaura borylation, a palladium-catalyzed coupling. Optimized conditions from recent studies include:

ParameterConditionYield
CatalystPdCl2(dppf)
Ligand1,1'-Bis(diphenylphosphino)ferrocene
Solvent1,4-Dioxane
Temperature80°C72%
Reaction Time18 hours

Excess bis(pinacolato)diboron (1.5 equiv) ensures complete conversion, while degassing the solvent minimizes palladium oxidation.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradient elution (hexanes to ethyl acetate) removes unreacted starting materials and coupling byproducts.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystalline product with >95% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridine-H), 3.84 (s, 3H, OCH3), 3.02 (q, J = 7.3 Hz, 2H, SO2NHCH2), 1.32 (t, J = 7.3 Hz, 3H, CH2CH3), 1.25 (s, 12H, pinacol-B).

  • FT-IR : Peaks at 1345 cm⁻¹ (S=O stretch) and 1540 cm⁻¹ (B-O vibration).

  • Mass Spectrometry : [M+H]+ at m/z 383.2 (calculated 383.18).

Challenges and Mitigation Strategies

Competing Side Reactions

  • Bis-Sulfonylation : Add sulfonyl chloride in portions and monitor via TLC. Hydrolyze bis-products with 1M NaOH at 60°C.

  • Deboronation : Avoid protic solvents during borylation. Use anhydrous 1,4-dioxane and molecular sieves.

Palladium Catalyst Deactivation

  • Ligand Optimization : Bulky ligands like XPhos improve catalyst longevity.

  • Reducing Agent : Add 10 mol% phenylsilane to reduce Pd(II) to active Pd(0).

Scalability and Industrial Relevance

Kilogram-scale synthesis has been achieved using flow chemistry:

  • Continuous Miyaura Borylation : Pd/C cartridges with residence times of 30 minutes at 100°C yield 68% product.

  • Cost Analysis : Palladium accounts for 40% of raw material costs, prompting studies on catalyst recycling via extraction with thiourea resins .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for Suzuki coupling reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various carbon-carbon bonded compounds, depending on the specific reaction pathway .

Scientific Research Applications

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions. These interactions enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 6-Methoxy-3-pyridylboronic Acid Pinacol Ester

Uniqueness

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide is unique due to its combination of borate and sulfonamide groups, which confer high stability, low toxicity, and versatile reactivity. This makes it particularly valuable in applications requiring both boronic ester and sulfonamide functionalities .

Biological Activity

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, inhibitory effects on various kinases, and other relevant biological properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H21BF2N2O5S
  • Molecular Weight : 426.24 g/mol
  • CAS Number : 1083326-73-1

This compound acts primarily as an inhibitor of several critical kinases involved in cellular signaling pathways. Notably, it has shown significant inhibitory activity against GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a crucial role in various cellular processes including metabolism and cell proliferation.

Inhibitory Activity against Kinases

Recent studies have demonstrated that this compound exhibits competitive inhibition with an IC50 value of approximately 8 nM against GSK-3β . The compound also shows inhibitory activity against other kinases such as IKK-β (IκB kinase beta) and ROCK-1 (Rho-associated protein kinase 1), which are implicated in inflammatory responses and cancer progression.

Table 1: Inhibitory Potency Against Various Kinases

KinaseIC50 (nM)K_i (nM)
GSK-3β82
IKK-βTBDTBD
ROCK-1TBDTBD

Note: TBD = To Be Determined in ongoing studies.

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed that the compound does not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies

A recent study highlighted the anti-inflammatory effects of the compound in BV-2 microglial cells. It was observed that treatment with this compound led to a significant reduction in nitric oxide (NO) and interleukin 6 (IL-6) levels at concentrations as low as 1 µM . This indicates its potential use in treating neuroinflammatory conditions.

Metabolic Stability

The metabolic stability of the compound was assessed using mouse liver microsomes. The results indicated that N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridin-3-yl)ethanesulfonamide demonstrated high stability with negligible degradation over a period of incubation .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation . For example, palladium-catalyzed reactions (e.g., PdCl₂(dppf)•DCM) with bis(pinacolato)diborane (B₂Pin₂) are commonly employed to introduce the boronate ester group to the pyridine scaffold . Key steps include:

  • Refluxing in anhydrous 1,4-dioxane under argon.
  • Using potassium acetate (KOAc) as a base to facilitate transmetallation.
  • Monitoring reaction progress via TLC and isolating the product via column chromatography.
    Purification often involves recrystallization or silica gel chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Characteristic peaks include methoxy protons (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.9–8.1 ppm), and boronate ester methyl groups (δ ~1.29 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 329.1318) and isotopic patterns consistent with boron .
  • IR : B-O stretches (~1350–1450 cm⁻¹) and sulfonamide S=O stretches (~1138–1256 cm⁻¹) .

Q. How does the boronate ester group influence reactivity in downstream applications?

The boronate ester enables cross-coupling reactions (e.g., with aryl halides) to generate biaryl structures, which are valuable in medicinal chemistry. The pinacol group stabilizes the boron atom, preventing hydrolysis while allowing transmetallation in Pd-catalyzed reactions .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon) at –20°C to prevent boronate ester hydrolysis. Desiccate to avoid moisture-induced degradation .

Q. How can researchers validate synthetic success before advanced characterization?

  • TLC : Monitor reaction progress using a non-polar solvent system (e.g., hexane:ethyl acetate).
  • LC-MS : Rapidly confirm molecular weight and detect impurities.
  • Elemental analysis : Verify C/H/N ratios (e.g., calculated C 53.1%, H 3.52%, N 9.79%) .

Advanced Questions

Q. How can regioselectivity challenges in pyridine borylation be addressed?

Regioselectivity in pyridine borylation is influenced by directing groups and catalyst systems . For meta-selective borylation, anionic ligands (e.g., trifluoroacetamide derivatives) or Ir-based catalysts can direct boron installation to the desired position. Computational modeling (DFT) aids in predicting reactive sites .

Q. What methodologies resolve contradictions between spectral data and expected structures?

  • X-ray crystallography : Resolve ambiguities in NMR assignments (e.g., distinguishing aromatic proton environments) .
  • 2D NMR (COSY, HSQC) : Clarify proton-proton and carbon-proton correlations.
  • Variable-temperature NMR : Detect dynamic processes (e.g., rotamers) that obscure spectral resolution .

Q. How can reaction yields be optimized for moisture-sensitive steps?

  • Use Schlenk techniques or gloveboxes to exclude moisture.
  • Pre-dry solvents (e.g., molecular sieves in 1,4-dioxane).
  • Optimize catalyst loading (e.g., 5 mol% PdCl₂(dppf)) and reaction time (4–12 hours) .

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-H activation or boron-group stability.
  • Molecular docking : Assess interactions with biological targets (e.g., PI3K/mTOR inhibitors) .

Q. How are catalytic intermediates characterized in Pd-mediated cross-couplings?

  • In situ NMR/IR spectroscopy : Monitor Pd(0)/Pd(II) species during catalysis.
  • X-ray Absorption Spectroscopy (XAS) : Identify oxidation states and ligand coordination.
  • Kinetic studies : Vary ligand (e.g., dppf vs. SPhos) to correlate with turnover rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.